molecular formula C19H27N3O B5642359 8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

Cat. No.: B5642359
M. Wt: 313.4 g/mol
InChI Key: SZXUVKATLUDFKT-UHFFFAOYSA-N
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Description

8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound featuring a pyrano[3,4-c]pyridine core structure

Preparation Methods

The synthesis of 8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the core structure.

    Functional group modifications:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in developing new drugs.

    Biological Research: The compound’s interactions with biological systems are explored to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE include other pyrano[3,4-c]pyridine derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
  • A brief review of the biological potential of indole derivatives
  • Selection of boron reagents for Suzuki–Miyaura coupling

Properties

IUPAC Name

8-ethyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-5-17-16-12-23-19(3,4)10-14(16)15(11-20)18(21-17)22-8-6-13(2)7-9-22/h13H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUVKATLUDFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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